2-Chloro-4-cyclohexylquinazoline
Description
2-Chloro-4-cyclohexylquinazoline is a quinazoline derivative characterized by a chlorine atom at the 2-position and a cyclohexyl substituent at the 4-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-chloro-4-cyclohexylquinazoline |
InChI |
InChI=1S/C14H15ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
CDTQVDZNATTYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 2-Chloro-4-cyclohexylquinazoline and related compounds from the evidence:
Key Observations :
- Substituent Effects : The cyclohexyl group in this compound introduces steric bulk and lipophilicity compared to the planar phenyl group in 2-Chloro-4-phenylquinazoline. This may influence binding to hydrophobic enzyme pockets or alter pharmacokinetic properties (e.g., solubility, membrane permeability) .
- Ring Saturation: The dihydroquinazoline analog () exhibits a non-aromatic ring, enabling N–H⋯N hydrogen bonding, which is absent in fully aromatic quinazolines. This structural feature enhances intermolecular interactions and may stabilize protein-ligand complexes .
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